molecular formula C10H12O B1585329 5-Methoxyindan CAS No. 5111-69-3

5-Methoxyindan

Cat. No. B1585329
CAS RN: 5111-69-3
M. Wt: 148.2 g/mol
InChI Key: WPPWEFVZGFJESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

5-Methoxyindan can be synthesized by methods such as phenyl/alkyl Grignard reaction (Benzyl/Allyl Grignard Reaction) or Friedel-Crafts reaction (Fu-Kok Reaction) .


Molecular Structure Analysis

The molecular formula of 5-Methoxyindan is C10H12O . The SMILES string representation is COc1ccc2CCCc2c1 .


Chemical Reactions Analysis

5-Methoxyindan was used in the synthesis of 1,1,2,3−tetrabromo−6−methoxyindene by undergoing photobromination reaction .


Physical And Chemical Properties Analysis

5-Methoxyindan has a molar mass of 148.2 g/mol . It has a density of 1.023 g/mL at 25 °C . The boiling point is 143-145 °C/60 mmHg . The refractive index is n20/D 1.544 .

Scientific Research Applications

Synthesis and Asymmetric Resolution

  • 5-Methoxyindan has been utilized in the synthesis and resolution of dopaminergic compounds, specifically 2-amino-5-methoxyindane. The synthesis process involves several steps, starting from 5-bromoindan-2-ol, and leads to the production of racemic 2-amino-5-methoxyindane with high enantiopurity. This compound is significant in the study of dopaminergic systems (Akbaba et al., 2016).

Pharmacological Studies

  • 5-Methoxyindan derivatives have been studied for their pharmacological effects. For instance, 5-MeO-DMT, a derivative of 5-Methoxyindan, is examined for its potential psychotherapeutic effects, including improvements in mental health conditions such as depression and anxiety (Davis et al., 2018).

Topical Applications in Dermatology

  • The compound 5-methoxypsoralen, related to 5-Methoxyindan, has been researched for its use in dermatology, specifically its distribution in the skin after topical application. This research is particularly relevant for the treatment of psoriasis (Colombo et al., 2003).

Bromination and Synthesis of Derivatives

  • Research into the bromination of 5-Methoxyindane has led to the synthesis of new benzoindenone derivatives and provided access to the 7H-Benzo(c)fluoren-7-one skeleton, which has implications in organic and medicinal chemistry (Tutar et al., 2008).

Exploration of Neurochemical Effects

  • Studies on 5-MeO-DMT, a derivative of 5-Methoxyindan, explore its neurochemical effects, including its potential as a catalyst of creativity and its impact on cognition and creativity. The research also delves into its binding profile and interaction with serotonin receptors (Germann, 2019).

Toxicological and Pharmacokinetic Evaluations

  • Toxicological and pharmacokinetic evaluations of 5-Methoxyindan derivatives, like MEAI, have been conducted to understand their safety profiles and potential as therapeutic agents. This includes exploring their interaction with other substances and effects on the body (Shimshoni et al., 2017).

Cancer Research

  • Methoxyamine, another derivative, has been studied for its potential to enhance the radiosensitization effects of 5-Fluorouracil in cancer treatment, specifically in colon cancer cell lines. This research is significant for developing more effective cancer therapies (Khoei et al., 2017).

Dermatological Pharmacokinetics

  • The bioavailability of 5-methoxypsoralen and its interaction with food have been studied. This research is crucial for optimizing the administration of this compound in the treatment of skin conditions (Ehrsson et al., 2004).

properties

IUPAC Name

5-methoxy-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-11-10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPWEFVZGFJESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281207
Record name 5-Methoxyindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxyindan

CAS RN

5111-69-3
Record name 5111-69-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methoxyindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxyindan
Reactant of Route 2
5-Methoxyindan
Reactant of Route 3
Reactant of Route 3
5-Methoxyindan
Reactant of Route 4
Reactant of Route 4
5-Methoxyindan
Reactant of Route 5
5-Methoxyindan
Reactant of Route 6
5-Methoxyindan

Citations

For This Compound
187
Citations
A Chatterjee, S Banerjee - Tetrahedron, 1970 - Elsevier
PPA and Friedel-Crafts cyclizations of the bromo-acid (mixture) obtained by nuclear bromination of VII furnished three isomeric bromoketones characterised as XII, XI and XVI. The …
Number of citations: 35 www.sciencedirect.com
CA PANETTA, SC BUNCE - The Journal of Organic Chemistry, 1961 - ACS Publications
… 5-methoxyindan, 1bromo-5-methoxyindan, and 5-bromo-6-methoxyindan was obtained by the reaction between 5methoxyindan … of l-bromo-5-methoxyindan and the mixture was …
Number of citations: 16 pubs.acs.org
Y Akbaba, S Göksu, E Şahin, H Kılıç, H Seçen - Tetrahedron: Asymmetry, 2016 - Elsevier
… The first step involved the substitution of the Br atom by using NaOMe in the presence of CuI to afford 5-methoxyindan-2-ol. The OH group of 5-methoxyindan-2-ol was converted into its …
Number of citations: 2 www.sciencedirect.com
OR Abid, G Qadeer, NH Rama… - … Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C10H10O2, is an important intermediate for the preparation of biologically active compounds. The molecule is planar and weak C—H⋯ O hydrogen …
Number of citations: 1 scripts.iucr.org
IM Hunsberger, D Lednicer, HS Gutowsky… - Journal of the …, 1955 - ACS Publications
… It is shown that N-methylformanilide reacts with 3,4dimethylanisole and with 5-methoxyindan to give the symmetrical methoxyaldehyde … 4- Bromo-5-methoxyindan.—Over 40 minutes a …
Number of citations: 25 pubs.acs.org
M Donbrow - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… The same sequence applied to 5-methoxyindan- l-one, gave 6-methoxyindane- l-carboxylic acid in small yield. 3-BromoindeneJ prepared by an improved method, failed to give an …
Number of citations: 2 pubs.rsc.org
M Bellanova, M Bietti, G Ercolani, M Salamone - Tetrahedron, 2002 - Elsevier
… for 1 min showing quantitative conversion of 1 in 2,2-dimethyl-5-methoxyindan-1-one. … showing the formation of 2,2-dimethyl-5-methoxyindan-1-one as the exclusive oxidation product. …
Number of citations: 6 www.sciencedirect.com
A Tutar, K Berkil, RR Hark, M Balci - Synthetic Communications, 2008 - Taylor & Francis
… We herein describe the bromination of 5‐methoxyindan (3) and the subsequent … 6 was also synthesized independently starting from commercially available 5‐methoxyindan‐1‐one (7). …
Number of citations: 20 www.tandfonline.com
AE Jacobson, M Mokotoff - Journal of Medicinal Chemistry, 1970 - ACS Publications
… l,5-Methano-7-methoxy-2,3,4,5-tetrahydro-lH-2-benzazepine (10) and its N-methyl derivative (11) (B-norbenzomorphans) have been synthesized from 5-methoxyindan-l-one-3-acetic …
Number of citations: 31 pubs.acs.org
JH Burckhalter, FC Sciavolino - The Journal of Organic Chemistry, 1967 - ACS Publications
… 8a) was prepared in five steps beginning with 5-methoxyindan-l-one. Metal-ammonia reduction … 5-Methoxyindan-l-one with vinyl magnesium bromide was readily transformed into allylic …
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.